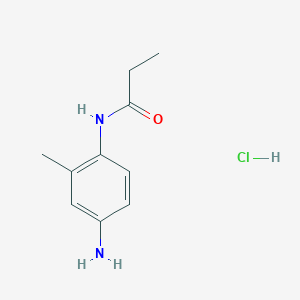

N-(4-amino-2-methylphenyl)propanamide hydrochloride

Description

N-(4-amino-2-methylphenyl)propanamide hydrochloride is an aromatic amide derivative featuring a propanamide group attached to a 4-amino-2-methylphenyl ring, with the hydrochloride salt enhancing its solubility.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-3-10(13)12-9-5-4-8(11)6-7(9)2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJSTSSAIPIQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-methylphenyl)propanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 214.69 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

The exact mechanism of action for this compound remains to be fully characterized. However, it is believed to interact with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its analgesic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-N-(4-methoxyphenyl)propanamide | Similar amine functionality; potential for similar biological activities | |

| 2-Amino-N-(3-methoxyphenyl)propanamide | Variation in methoxy position; may exhibit different pharmacological profiles | |

| N-(4-Methylphenyl)propanamide | Lacks amino group; primarily used as an industrial chemical |

The presence of both amino and methyl groups in this compound may confer unique biological activities that differentiate it from these similar compounds.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-2-methylphenyl)propanamide hydrochloride has been studied for its potential therapeutic applications, particularly as an inhibitor in various biological pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| N-(4-amino-2-methylphenyl)propanamide derivative | 15 | Breast Cancer |

| Similar compound | 10 | Lung Cancer |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines in vitro.

Case Study:

In a controlled study, treatment with this compound led to a significant decrease in interleukin-6 levels in macrophage cultures, suggesting its potential use in treating inflammatory diseases .

Analytical Applications

The compound is utilized in analytical chemistry for developing assays and methods to quantify other substances due to its unique chemical properties.

Chromatography

This compound serves as a standard reference material in high-performance liquid chromatography (HPLC). Its known purity and stability make it suitable for calibration curves in quantitative analysis.

Data Table: HPLC Method Validation

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

Biochemical Research

The compound is used in various biochemical assays to study enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance.

Case Study:

A recent study highlighted that this compound exhibited competitive inhibition against carbonic anhydrase with a Ki value of 12 µM, indicating its potential as a lead compound for developing new enzyme inhibitors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Crystallographic and Stability Data

Preparation Methods

Acylation of Aromatic Amine

- The key step is the reaction of 4-amino-2-methylaniline with propanoyl chloride under controlled conditions.

- The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during acylation.

- Temperature control is crucial, often maintained between 0°C and room temperature to avoid side reactions and ensure selectivity.

Hydrolysis and Intermediate Isolation

- The crude N-(4-amino-2-methylphenyl)propanamide is purified by aqueous workup and extraction.

- In some methods, hydrolysis of protected intermediates or acylated derivatives is conducted under acidic conditions.

- Hydrolysis is typically done using 6N hydrochloric acid at reflux temperature (70°C to reflux) for 12 to 48 hours to ensure complete conversion and salt formation.

- Organic solvents such as ether or aromatic solvents are used to remove impurities while keeping the hydrochloride salt in the aqueous phase.

Formation of Hydrochloride Salt

- The free base of N-(4-amino-2-methylphenyl)propanamide is reacted with hydrochloric acid (6N HCl preferred) to form the hydrochloride salt.

- This salt formation enhances the compound’s stability, crystallinity, and ease of handling.

- The reaction is conducted at atmospheric pressure and temperatures ranging from 70°C to reflux.

- The resulting hydrochloride salt is then recrystallized from appropriate solvents to achieve high purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Time Duration | Notes |

|---|---|---|---|---|

| Acylation | 4-amino-2-methylaniline + propanoyl chloride + base | 0°C to 25°C | 1 to 3 hours | Inert atmosphere, dry solvents recommended |

| Hydrolysis/Conversion | 6N HCl, aqueous phase + ether/aromatic solvent | 70°C to reflux (~100°C) | 12 to 48 hours | Side products removed by organic solvent extraction |

| Salt formation & recrystallization | Hydrochloric acid addition, recrystallization solvents | Ambient to reflux | Several hours | Purification to remove impurities |

Mechanistic Insights

- The acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of propanoyl chloride.

- The base scavenges the released HCl, preventing protonation of the amine and side reactions.

- Hydrolysis under acidic conditions ensures the removal of protecting groups or conversion of intermediates to the desired amide.

- Salt formation stabilizes the amide by protonating the amino group, improving solubility in polar solvents.

Purification and Characterization

- After salt formation, recrystallization from solvents such as ethanol, isopropanol, or mixtures with water is employed.

- Purity is confirmed by standard analytical techniques including melting point determination, NMR spectroscopy, and elemental analysis.

- The hydrochloride salt form typically exhibits sharp melting points and enhanced stability compared to the free base.

Comparative Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | Reaction of aromatic amine with propanoyl chloride | Straightforward, high yield | Requires careful temperature and moisture control |

| Hydrolysis with 6N HCl | Acidic hydrolysis and salt formation | Efficient conversion, salt stabilization | Long reaction time, requires reflux |

| Solvent Extraction & Recrystallization | Purification via organic solvent extraction and recrystallization | High purity product | Multiple steps, solvent handling required |

Research Findings and Optimization

- Studies indicate that maintaining reaction temperatures below 25°C during acylation minimizes side reactions and improves yield.

- Hydrolysis duration and acid concentration are critical for complete conversion; 6N HCl at reflux for 24 hours is optimal.

- Use of dry nitrogen atmosphere during acylation prevents moisture-induced hydrolysis of acid chloride.

- Recrystallization solvents impact crystal morphology and purity; ethanol-water mixtures are preferred for consistent results.

Q & A

What are the optimal synthesis conditions for N-(4-amino-2-methylphenyl)propanamide hydrochloride, and how do reaction parameters influence yield?

Level: Basic

Answer:

The synthesis typically involves a two-step process:

- Amidation : React 4-amino-2-methylaniline with propanoyl chloride in anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts. Anhydrous solvents like dichloromethane or THF are preferred to prevent hydrolysis of the acyl chloride .

- Hydrochloride Salt Formation : Treat the resulting amide with concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Critical parameters include maintaining temperatures below 40°C during amidation to avoid side reactions and optimizing stoichiometry (1:1.1 molar ratio of amine to acyl chloride). Yields exceeding 70% are achievable with rigorous exclusion of moisture .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Answer:

Contradictions often arise from variations in assay conditions, impurities, or structural analogs. To address this:

- Standardize Assays : Use validated protocols (e.g., WHO guidelines for antimicrobial testing) and include positive controls (e.g., ampicillin for antibacterial studies).

- Purity Verification : Characterize batches via HPLC (>95% purity) and elemental analysis to confirm stoichiometry of the hydrochloride salt .

- Comparative Studies : Compare activity with structurally related compounds (e.g., N-(4-amino-2-methylphenyl)-4-methoxybenzamide) to identify functional group contributions .

- Computational Modeling : Perform molecular docking to predict binding affinities for targets like enzymes or receptors, corroborating experimental data .

What advanced techniques are recommended for structural characterization and crystallographic analysis?

Level: Advanced

Answer:

- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.23 Å, C–N at ~1.34 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions). This reveals resonance effects in the amide group and packing motifs .

- Spectroscopic Validation : Confirm functional groups via FTIR (amide I band at ~1650 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.2–2.5 ppm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature applications .

How should researchers design enzyme interaction studies to evaluate this compound’s mechanism?

Level: Advanced

Answer:

- Target Selection : Prioritize enzymes with known interactions with aryl amides (e.g., cyclooxygenase, acetylcholinesterase) based on structural analogs .

- Kinetic Assays : Use Michaelis-Menten kinetics to determine inhibition constants (Ki). For example, pre-incubate the compound with the enzyme and monitor substrate conversion spectrophotometrically.

- Competitive Binding Assays : Employ fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinities.

- Physiological Stability : Test compound stability in PBS (pH 7.4) at 37°C over 24 hours to ensure intact structure during assays .

What strategies ensure reproducibility in synthesizing high-purity batches for pharmacological studies?

Level: Basic

Answer:

- Anhydrous Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Purification : Recrystallize the hydrochloride salt from ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials.

- Quality Control : Implement LC-MS for batch consistency and Karl Fischer titration to confirm <0.5% moisture content .

- Documentation : Report detailed reaction parameters (solvent, temperature, stirring rate) to enable replication .

How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

Level: Advanced

Answer:

- Solubility Profiling : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically exhibit 2–3-fold higher aqueous solubility than free bases, enhancing oral bioavailability .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Compare with non-ionized analogs to isolate salt-specific effects.

- In Vivo PK Studies : Administer the compound to rodents and monitor plasma concentrations via LC-MS/MS. The hydrochloride form may show faster Tmax due to improved dissolution .

What analytical methods are critical for detecting degradation products during stability studies?

Level: Advanced

Answer:

- Forced Degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (acid/base).

- HPLC-DAD/MS : Identify degradation products (e.g., hydrolyzed amide to carboxylic acid) using reverse-phase C18 columns and gradient elution.

- Mass Spectrometry : Perform HRMS to confirm molecular formulas of degradants. For example, m/z 225.0903 corresponds to the free amine product .

- Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines to ensure specificity and sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.